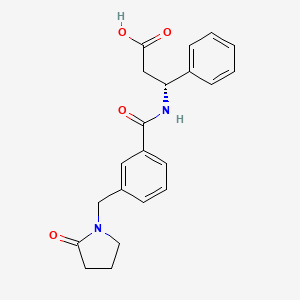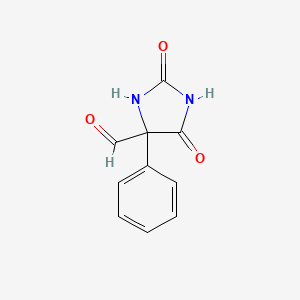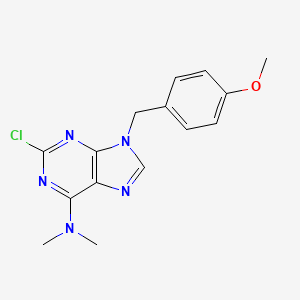
9H-Purin-6-amine, 2-chloro-9-((4-methoxyphenyl)methyl)-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-9-(4-methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine is a chemical compound with a molecular formula of C15H16ClN5O It belongs to the class of purine derivatives, which are known for their significant roles in biological systems, including DNA and RNA structures
Vorbereitungsmethoden
The synthesis of 2-Chloro-9-(4-methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine typically involves multiple steps. One common synthetic route starts with the chlorination of a purine derivative, followed by the introduction of the 4-methoxybenzyl group and the N,N-dimethylamine group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
2-Chloro-9-(4-methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Chloro-9-(4-methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-9-(4-methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Chloro-9-(4-methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine include other purine derivatives such as 2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Eigenschaften
CAS-Nummer |
115204-59-6 |
|---|---|
Molekularformel |
C15H16ClN5O |
Molekulargewicht |
317.77 g/mol |
IUPAC-Name |
2-chloro-9-[(4-methoxyphenyl)methyl]-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C15H16ClN5O/c1-20(2)13-12-14(19-15(16)18-13)21(9-17-12)8-10-4-6-11(22-3)7-5-10/h4-7,9H,8H2,1-3H3 |
InChI-Schlüssel |
DMMZWJUONKBPLI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC(=NC2=C1N=CN2CC3=CC=C(C=C3)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B12936004.png)
![(S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12936012.png)
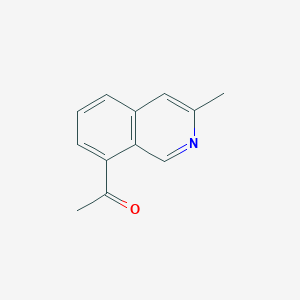
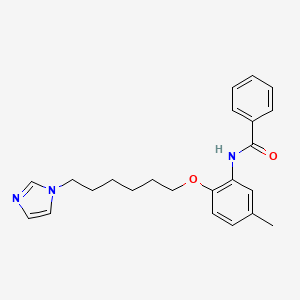

![Carbamic acid, [5-(2-pyridinylthio)-1H-benzimidazol-2-yl]-, methyl ester](/img/structure/B12936034.png)
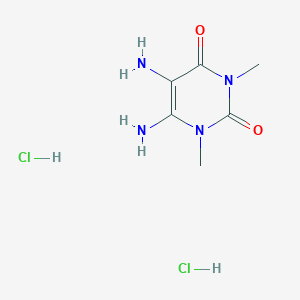
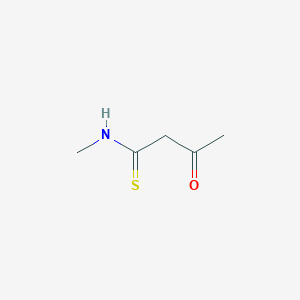

![1-(2-{2-[(Prop-2-yn-1-yl)oxy]ethoxy}ethoxy)butane](/img/structure/B12936065.png)


